molecular formula C12H18BrN3 B1408424 {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1566703-49-8

{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1408424
CAS No.: 1566703-49-8
M. Wt: 284.2 g/mol
InChI Key: KLHRDLXOUFBCCD-UHFFFAOYSA-N
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Description

{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine is a versatile chemical compound used in various scientific research fields. Its structure comprises a bromopyridine moiety linked to a piperidine ring, making it a valuable tool in drug discovery and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine typically involves the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting neurological disorders.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromopyridine moiety allows it to bind to active sites, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: Shares the bromopyridine moiety but lacks the piperidine ring.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structural features but different functional groups.

Uniqueness

The uniqueness of {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine lies in its combined bromopyridine and piperidine structure, which provides distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.

Properties

IUPAC Name

[1-[(5-bromopyridin-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c13-11-1-2-12(15-8-11)9-16-5-3-10(7-14)4-6-16/h1-2,8,10H,3-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHRDLXOUFBCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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